2-Iodo-4-nitro-6-(trifluoromethyl)aniline
Overview
Description
“2-Iodo-4-nitro-6-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C7H5F3IN2O2 . It is related to “2-Nitro-4-(trifluoromethyl)aniline” and "4-iodo-2-(trifluoromethyl)aniline" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H5F3IN2O2/c8-7(9,10)4-1-2-5(11)6(3-4)12(13)14/h1-3H,11H2 .
Scientific Research Applications
Supramolecular Structures and Interactions : Research by Glidewell et al. (2004) explored the supramolecular structures of isomeric iodo-N-(nitrobenzyl)anilines, including compounds similar to 2-Iodo-4-nitro-6-(trifluoromethyl)aniline. They found that these molecules are linked into chains or frameworks through hydrogen bonds and interactions like iodo-nitro and aromatic pi-pi stacking interactions. These studies are significant for understanding the molecular interactions and structural characteristics of these compounds (Glidewell et al., 2004).
Spectroscopic Analysis and Electronic Properties : Saravanan et al. (2014) conducted a detailed spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, a compound closely related to the one . They used Fourier transform infrared (FT-IR) and Raman spectra to analyze the vibrational, structural, and thermodynamic characteristics of the compound. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can be relevant in various applications, including material science and pharmaceuticals (Saravanan et al., 2014).
Chemoselective Hydrogenation Processes : Research has been conducted on the chemoselective hydrogenation of iodo-nitroaromatics, which is relevant to compounds like this compound. Baramov et al. (2017) investigated the stability and selectivity of catalysts used for this process, which is vital for pharmaceutical and chemical manufacturing (Baramov et al., 2017).
Mechanism of Nitro Group Reduction : Studies like those by Sheng et al. (2016) on the reduction of nitrobenzene to aniline over catalysts provide insights into the mechanisms of reactions involving nitro groups, which are a key feature in compounds like this compound. Understanding these mechanisms is crucial for industrial applications in the synthesis of chemicals (Sheng et al., 2016).
Catalytic Applications in Organic Synthesis : Research on catalysts used for the transfer hydrogenation of nitro compounds to anilines, as discussed by Jagadeesh et al. (2015), is highly relevant. Such studies contribute to the efficient and selective synthesis of anilines, a class of compounds related to this compound (Jagadeesh et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
2-iodo-4-nitro-6-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IN2O2/c8-7(9,10)4-1-3(13(14)15)2-5(11)6(4)12/h1-2H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBLFYZKPGWXNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301253146 | |
Record name | 2-Iodo-4-nitro-6-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301253146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400-69-1 | |
Record name | 2-Iodo-4-nitro-6-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-4-nitro-6-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301253146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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